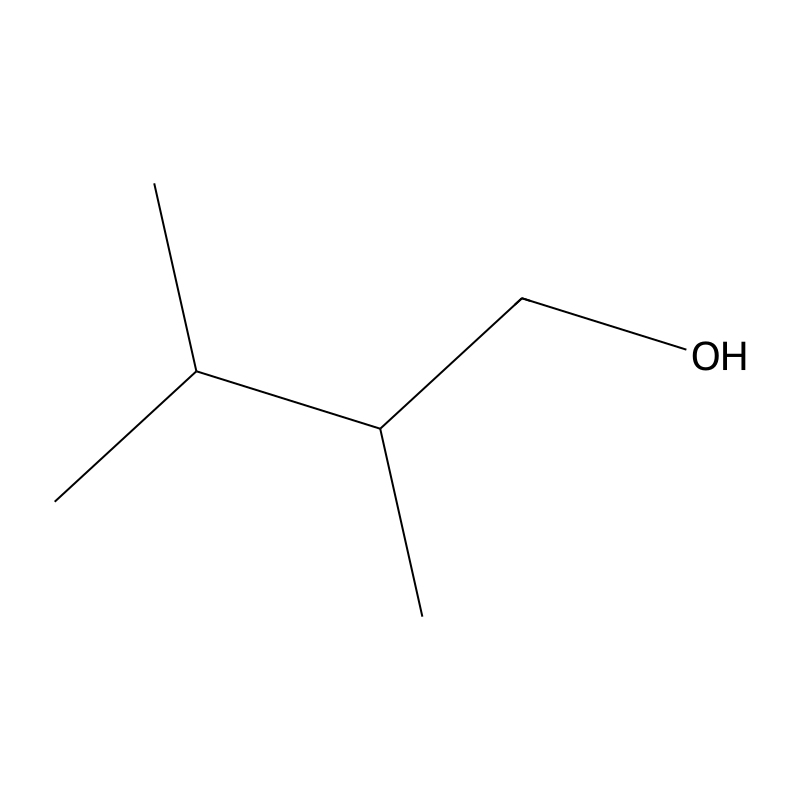

2,3-Dimethylbutan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here are some areas of scientific research where 2,3-dimethylbutan-1-ol is used:

- Organic synthesis: As a chiral alcohol, 2,3-dimethylbutan-1-ol can be used as a starting material or intermediate in the synthesis of other chiral compounds. These compounds can be used in various applications, such as pharmaceuticals, agrochemicals, and fragrances. Source: "Organic Synthesis" by Michael Clayden, et al.:

- Solvent: 2,3-Dimethylbutan-1-ol can be used as a solvent in some scientific research applications. It is a relatively non-polar solvent, which means it can dissolve other non-polar compounds. However, it is important to note that 2,3-dimethylbutan-1-ol is flammable and should be handled with care. Source: "Science of Synthesis" by Georg Thieme Verlag:

- Studies of chiral recognition: Due to its chirality, 2,3-dimethylbutan-1-ol can be used in scientific studies of how molecules interact with other chiral molecules. This research can help scientists develop new drugs and other chiral materials. [Source: "Chirality in Drug Design and Development" by Manfred Braun ()

2,3-Dimethylbutan-1-ol is a branched-chain alcohol with the molecular formula . It features a hydroxyl group (-OH) attached to the first carbon of a six-carbon chain that has two methyl groups on the second and third carbons. This compound is characterized by its chiral nature, as it exists in two enantiomeric forms, which can exhibit different biological activities and chemical reactivities. Its structure allows for unique interactions in various chemical and biological contexts, making it a subject of interest in both synthetic chemistry and pharmacology .

The biological activity of 2,3-dimethylbutan-1-ol is primarily linked to its interaction with specific receptors in the body. Notably, it has been shown to interact with the adenosine A1 receptor, which plays a significant role in neurotransmission. This interaction can lead to a reduction in glutamate release, affecting excitatory neurotransmission in the brain. Such properties make it a candidate for further research in neuropharmacology and potential therapeutic applications .

Synthesis of 2,3-dimethylbutan-1-ol can be achieved through various methods:

- Reduction of Ketones: One common method involves reducing (2R)-2,3-dimethylbutan-2-one using sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran.

- Catalytic Hydrogenation: On an industrial scale, catalytic hydrogenation of the corresponding ketone using palladium on carbon under high pressure and temperature is employed to ensure high yield and purity.

- Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions where appropriate precursors are used .

Studies on the interactions of 2,3-dimethylbutan-1-ol with biological systems have revealed its potential effects on neurotransmitter release and synaptic activity. Its modulation of the adenosine A1 receptor suggests that it could influence pathways related to pain perception, sleep regulation, and neuroprotection. Further research is needed to fully understand its pharmacodynamics and therapeutic potential.

Several compounds share structural similarities with 2,3-dimethylbutan-1-ol:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S)-2,3-Dimethylbutan-1-ol | Enantiomer differing in spatial arrangement | Exhibits different biological activity compared to (2R)-isomer |

| 2,3-Dimethylbutan-2-ol | Hydroxyl group on the second carbon | Structural isomer with distinct reactivity |

| 2,3-Dimethylbutane | Fully reduced form without hydroxyl group | Lacks alcohol functionality; more hydrophobic |

The uniqueness of 2,3-dimethylbutan-1-ol lies in its chiral nature and specific three-dimensional arrangement, which allows for selective interactions within biological systems and distinguishes it from its structural isomers and other similar compounds .

The specific study of 2,3-dimethylbutan-1-ol gained momentum as researchers recognized the importance of branched alcohols in various applications. Lawrence C. Mitchell's work in the late 1960s demonstrated that straight-chain, paraffinic, primary alcohols could dimerize to form β-branched primary alcohols when contacted with catalysts derived from sodium bisulfite thermal decomposition. This process represented a significant advancement in the targeted synthesis of branched alcohols.

Academic and Industrial Research Relevance

2,3-Dimethylbutan-1-ol occupies an important position in both academic research and industrial applications. In academic settings, this compound serves as a model system for studying branched alcohol reactivity, stereochemistry, and enzymatic transformations. Its chiral nature (particularly the (R)-enantiomer with CAS number 15019-27-9) makes it valuable for asymmetric synthesis studies and investigations into the relationships between molecular structure and biological activity.

From an industrial perspective, 2,3-dimethylbutan-1-ol and related branched alcohols are widely used intermediates in the production of various commercially important compounds. They are particularly valuable in forming fuel and lubricant additives, where the branched structure enhances solubility characteristics. Additionally, these compounds play roles in the fragrance and flavor industries, where their sensory properties and chemical stability are advantageous.

Position within Contemporary Organic Chemistry

Within the landscape of contemporary organic chemistry, 2,3-dimethylbutan-1-ol represents an important class of compounds at the intersection of several research areas. As a branched primary alcohol, it exemplifies the principles of organic structure-property relationships, where small structural modifications can significantly impact physical properties and reactivity patterns.

The compound's stereochemistry adds another dimension of complexity and utility. The presence of a chiral center at the second carbon position creates enantiomers with potentially different biological and chemical behaviors. This stereochemical aspect makes 2,3-dimethylbutan-1-ol relevant to the growing field of asymmetric synthesis, where researchers seek to develop methods for creating enantiomerically pure compounds.

Furthermore, 2,3-dimethylbutan-1-ol serves as a platform for exploring green chemistry approaches, particularly in the context of biocatalysis and biosynthesis. Recent research has demonstrated that engineered microorganisms can produce branched-chain alcohols, offering sustainable alternatives to traditional chemical synthesis methods.

Laboratory-Scale Synthesis Approaches

Grignard-Based Methodologies

The Grignard reaction represents one of the fundamental approaches for synthesizing 2,3-dimethylbutan-1-ol through carbon-carbon bond formation [3]. This methodology involves the nucleophilic addition of organomagnesium halides to carbonyl compounds, specifically targeting 2,3-dimethylbutanal as the electrophilic substrate [6]. The reaction proceeds through a well-established mechanism where the carbon-magnesium bond exhibits significant nucleophilic character due to the electronegativity difference between carbon and magnesium [3].

The synthetic route typically employs methyl magnesium bromide as the Grignard reagent, prepared in situ from methyl bromide and magnesium metal in anhydrous diethyl ether [6]. The reaction conditions require strict exclusion of moisture and oxygen to prevent decomposition of the highly reactive organomagnesium species [3]. Temperature control is critical, with initial formation of the Grignard reagent conducted at 0°C, followed by addition of the aldehyde substrate at the same temperature before warming to room temperature [6].

Recent mechanistic studies have revealed that the Grignard reaction proceeds through complex multimeric structures rather than simple monomeric species [3]. The formation of dimeric titanium complexes in related systems suggests that similar aggregation phenomena may influence the reactivity and selectivity of magnesium-based reagents [3]. The bond dissociation energy calculations indicate that the magnesium-carbon bond requires substantial energy for homolytic cleavage, supporting the ionic character of the Grignard reaction mechanism [3].

Typical yields for the Grignard-based synthesis of 2,3-dimethylbutan-1-ol range from 70-85%, with reaction times of 2-6 hours under optimized conditions . The methodology demonstrates excellent functional group tolerance, though care must be taken to avoid protic solvents or compounds containing active hydrogen atoms that would quench the Grignard reagent [6].

Reduction Pathways from Carbonyl Precursors

The reduction of carbonyl precursors represents the most widely employed method for synthesizing 2,3-dimethylbutan-1-ol, offering high yields and operational simplicity . Two principal reducing agents dominate this synthetic approach: sodium borohydride and lithium aluminum hydride, each exhibiting distinct reactivity profiles and mechanistic pathways [31].

Sodium borohydride reduction proceeds under mild conditions in protic or aprotic solvents, with ethanol and tetrahydrofuran being the most commonly employed media [31]. The mechanism involves hydride transfer from the borohydride anion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate that is subsequently protonated during aqueous workup [31]. This methodology demonstrates excellent selectivity for aldehydes over ketones, making it particularly suitable for the selective reduction of 2,3-dimethylbutanal [31]. Typical reaction conditions involve 1.1-2.0 equivalents of sodium borohydride in ethanol at room temperature, yielding 80-95% of the desired alcohol product .

Lithium aluminum hydride represents a more powerful reducing agent capable of reducing a broader range of carbonyl compounds [31]. The reaction mechanism involves nucleophilic attack by the hydride anion on the carbonyl carbon, followed by coordination of the aluminum center to the developing alkoxide [10] [31]. This methodology requires anhydrous conditions and inert atmosphere due to the high reactivity of lithium aluminum hydride with protic solvents and moisture [10]. Typical reaction protocols employ 0.5-1.0 equivalents of lithium aluminum hydride in diethyl ether or tetrahydrofuran at 0°C, followed by careful aqueous workup to yield 85-95% of 2,3-dimethylbutan-1-ol .

The choice between these reducing agents depends on the specific substrate and desired reaction conditions [31]. Sodium borohydride offers superior safety profile and ease of handling, while lithium aluminum hydride provides higher reactivity and broader substrate scope [31]. Both methodologies produce racemic products, necessitating additional steps for enantioselective synthesis .

| Reducing Agent | Solvent | Temperature | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Sodium borohydride | Ethanol/THF | 0-25°C | 80-95 | 1-4 hours |

| Lithium aluminum hydride | Diethyl ether/THF | -78 to 0°C | 85-95 | 2-6 hours |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation provides an efficient and atom-economical method for the synthesis of 2,3-dimethylbutan-1-ol from the corresponding aldehyde precursor . This methodology employs heterogeneous metal catalysts, primarily palladium on carbon, to facilitate the addition of molecular hydrogen across the carbonyl double bond . The reaction mechanism involves initial coordination of the carbonyl compound to the metal surface, followed by sequential addition of hydrogen atoms to form the alcohol product [8].

Palladium on carbon emerges as the preferred catalyst due to its high activity and selectivity for carbonyl reduction under mild conditions . The catalyst loading typically ranges from 5-10 weight percent relative to the substrate, with reaction temperatures maintained between room temperature and 60°C . Hydrogen pressure requirements vary from 1-10 atmospheres, with higher pressures generally resulting in faster reaction rates and improved yields .

The reaction proceeds through a heterogeneous mechanism where both the substrate and hydrogen molecules adsorb onto the catalyst surface [8]. The aldehyde carbonyl coordinates to palladium through the oxygen atom, while hydrogen molecules undergo dissociative adsorption to form surface hydride species [8]. Sequential hydride transfer to the carbonyl carbon generates the corresponding alkoxide, which desorbs as the alcohol product upon protonation [8].

Solvent selection plays a crucial role in determining reaction efficiency and selectivity . Polar protic solvents such as ethanol facilitate hydrogen solubility and substrate coordination, while maintaining compatibility with the alcohol product . Alternative solvents including tetrahydrofuran and dichloromethane have been employed successfully, though with varying degrees of effectiveness .

Typical reaction conditions involve dissolving 2,3-dimethylbutanal in ethanol with palladium on carbon catalyst (10 weight percent) under 3-5 atmospheres of hydrogen at 40-50°C . Complete conversion is generally achieved within 2-4 hours, yielding 90-98% of 2,3-dimethylbutan-1-ol with minimal byproduct formation . The catalyst can be recovered by filtration and reused multiple times without significant loss of activity .

Industrial Production Methodologies

Scalable Synthetic Routes

Industrial production of 2,3-dimethylbutan-1-ol relies primarily on catalytic hydrogenation processes that can be scaled efficiently while maintaining cost-effectiveness and environmental compatibility [15]. The most widely implemented route involves the reduction of 2,3-dimethylbutanal using supported metal catalysts under elevated pressure and temperature conditions optimized for large-scale operation .

The industrial process typically employs fixed-bed reactors containing palladium or nickel catalysts supported on alumina or carbon substrates . These reactor configurations allow for continuous operation with precise control over reaction parameters including temperature, pressure, and residence time [15]. The catalyst bed design incorporates multiple zones with varying catalyst loadings to optimize conversion efficiency while minimizing hotspot formation [15].

Feed preparation involves careful purification of the aldehyde starting material to remove impurities that could poison the catalyst or lead to unwanted side reactions . Typical impurities include water, alcohols, and trace metal ions, which are removed through distillation and adsorption processes prior to feeding to the reactor [15]. The purified aldehyde stream is combined with hydrogen gas at pressures ranging from 10-50 atmospheres depending on the specific catalyst system employed .

Temperature control represents a critical aspect of the industrial process, with typical operating ranges of 80-150°C depending on catalyst activity and desired reaction rate . Higher temperatures increase reaction rates but may also promote side reactions including aldol condensation and decarbonylation [15]. Advanced reactor designs incorporate multiple cooling zones and temperature monitoring systems to maintain optimal thermal profiles throughout the catalyst bed [15].

Product separation and purification employ distillation trains designed to separate the alcohol product from unreacted starting materials, byproducts, and solvent [15]. The primary distillation column removes light components including unreacted hydrogen and any volatile impurities, while subsequent columns provide the final product purification to meet commercial specifications [15].

Catalyst regeneration procedures have been developed to extend catalyst lifetime and reduce operating costs [15]. These typically involve controlled oxidation to remove carbonaceous deposits, followed by reduction to restore metallic sites [15]. Advanced catalyst formulations incorporating promoters and stabilizers can achieve lifetimes exceeding 6-12 months under continuous operation [15].

Process Optimization Parameters

Optimization of industrial 2,3-dimethylbutan-1-ol production requires careful control of multiple interconnected process variables that influence both yield and selectivity [15] [16]. Temperature optimization balances reaction rate enhancement against potential thermal degradation pathways, with typical industrial operations maintained at 100-130°C to achieve optimal performance [15].

Pressure optimization considers both thermodynamic and kinetic factors affecting the hydrogenation equilibrium [16]. Higher hydrogen pressures shift the equilibrium toward alcohol formation while increasing the rate of hydrogen mass transfer to the catalyst surface [16]. Industrial processes typically operate at 15-40 atmospheres to achieve optimal economic balance between capital costs and reaction performance [15].

Catalyst optimization encompasses both active metal selection and support material properties [15]. Palladium demonstrates superior activity and selectivity compared to alternative metals such as platinum or rhodium, while maintaining acceptable stability under industrial operating conditions [15]. Support materials including activated carbon and alumina are selected based on surface area, pore structure, and thermal stability requirements [15].

Residence time optimization involves balancing conversion efficiency against reactor productivity and capital utilization [15]. Longer residence times increase conversion but reduce throughput, while shorter times may result in incomplete conversion requiring recycle streams [16]. Typical industrial operations achieve 95-98% conversion with residence times of 30-90 minutes depending on catalyst activity and operating conditions [15].

Solvent optimization addresses both reaction performance and downstream separation requirements [15]. While the reaction can proceed in the absence of solvent, many industrial processes employ alcoholic solvents to improve heat transfer and facilitate product separation [15]. Methanol and ethanol are preferred due to their compatibility with the product and ease of recovery through distillation [15].

Heat integration strategies significantly impact overall process economics through energy recovery and utility minimization [16]. Heat exchangers recover thermal energy from reactor effluent streams to preheat feed materials, while integrated distillation sequences minimize reboiler and condenser duties [16]. Advanced process integration can reduce overall energy consumption by 30-40% compared to conventional designs [16].

| Process Parameter | Optimal Range | Impact on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature | 100-130°C | Higher temperature increases rate | Lower temperature improves selectivity |

| Pressure | 15-40 atm | Higher pressure improves conversion | Minimal effect on selectivity |

| Catalyst Loading | 0.1-0.5 kg/m³ | Higher loading increases rate | Optimal loading maintains selectivity |

| Residence Time | 30-90 minutes | Longer time improves conversion | Extended time may cause side reactions |

| H₂/Aldehyde Ratio | 3-10 mol/mol | Excess H₂ improves conversion | High ratios improve selectivity |

Green Chemistry Considerations

Green chemistry principles play an increasingly important role in the industrial production of 2,3-dimethylbutan-1-ol, driving developments in catalyst design, process intensification, and waste minimization [15] [16]. Atom economy represents a fundamental consideration, with catalytic hydrogenation achieving theoretical atom efficiency of 100% through the direct addition of hydrogen to the carbonyl substrate [15].

Catalyst development focuses on extending lifetime and improving recyclability to minimize waste generation and raw material consumption [15]. Advanced catalyst formulations incorporating bimetallic systems and novel support materials demonstrate enhanced stability under industrial operating conditions while maintaining high activity and selectivity [15]. Structured catalysts and monolithic supports offer improved mass and heat transfer characteristics that enable process intensification and reduced environmental impact [15].

Solvent selection and minimization strategies address both environmental and economic concerns associated with large-scale chemical production [15]. Solvent-free processes eliminate the need for organic solvents entirely, though may require more severe operating conditions to achieve acceptable reaction rates [15]. When solvents are employed, preference is given to renewable alternatives such as ethanol derived from biomass sources [15].

Energy efficiency improvements through process integration and optimization significantly reduce the carbon footprint of industrial production [16]. Heat integration strategies including multi-effect distillation and heat pump systems minimize external utility requirements while maintaining product quality specifications [16]. Advanced process control systems optimize operating conditions in real-time to maximize energy efficiency while ensuring consistent product quality [16].

Waste stream minimization involves designing processes with minimal byproduct formation and implementing recycling strategies for unreacted materials [15]. High-selectivity catalysts reduce the formation of unwanted side products that require separation and disposal [15]. Unreacted aldehyde and hydrogen streams are recycled to the reactor to maximize raw material utilization and minimize waste generation [15].

Water usage optimization addresses both consumption and treatment requirements associated with industrial chemical production [15]. Many modern processes operate with minimal water requirements, using closed-loop cooling systems and dry separation techniques where possible [15]. When aqueous streams are generated, advanced treatment technologies including membrane separation and biological treatment minimize environmental impact [15].

Life cycle assessment studies have been conducted to evaluate the overall environmental impact of different production routes for 2,3-dimethylbutan-1-ol [16]. These analyses consider factors including raw material sourcing, energy consumption, waste generation, and end-of-life disposal to provide comprehensive environmental impact evaluations [16]. Results generally favor catalytic hydrogenation processes due to their high atom economy and energy efficiency compared to alternative synthetic routes [16].

Enantioselective Synthesis

Asymmetric Catalysis Methods

Asymmetric catalysis represents the most sophisticated approach for synthesizing enantiopure 2,3-dimethylbutan-1-ol, employing chiral catalysts to induce stereoselectivity during the reduction of prochiral carbonyl precursors [1] [19]. The development of effective asymmetric reduction methodologies has been driven by the increasing demand for single enantiomer compounds in pharmaceutical and fine chemical applications [19].

Chiral oxazaborolidine catalysts, derived from amino acid precursors, represent one of the most successful catalyst classes for asymmetric carbonyl reduction [1]. These catalysts operate through a well-defined mechanism involving coordination of the carbonyl substrate to the boron center, followed by stereoselective hydride delivery from borane or related reducing agents [1]. The stereochemical outcome is controlled by the steric environment created by the chiral auxiliary, which blocks one face of the coordinated carbonyl group [1].

The synthesis of chiral 2,3-dimethylbutan-1-ol using oxazaborolidine catalysts typically employs 10-20 mol% catalyst loading with borane-dimethyl sulfide complex as the stoichiometric reducing agent [1]. Reaction conditions involve low temperatures (-20 to 0°C) in aprotic solvents such as tetrahydrofuran or toluene to maximize enantioselectivity [1]. Under optimized conditions, enantiomeric excesses of 85-95% can be achieved with yields of 75-90% [1].

Chiral phosphoric acid catalysts have emerged as powerful tools for asymmetric reduction reactions, particularly when combined with Hantzsch ester reducing agents [19]. These catalysts operate through dual activation mechanisms involving simultaneous coordination of the carbonyl substrate and activation of the hydride donor [19]. The large steric environment created by bulky aromatic substituents on the phosphoric acid backbone provides effective discrimination between enantiotopic faces of the carbonyl substrate [19].

Recent developments in asymmetric catalysis have focused on organocatalytic approaches that avoid the use of transition metals [19]. Chiral imidazolidinone catalysts, originally developed for aldol reactions, have been adapted for asymmetric reduction through the formation of iminium ion intermediates [19]. These catalysts demonstrate excellent enantioselectivity for α-branched aldehydes, making them particularly suitable for the synthesis of chiral 2,3-dimethylbutan-1-ol [19].

Transition metal-catalyzed asymmetric hydrogenation represents another important approach, employing chiral ligands to create stereoselective environments around metal centers [19]. Rhodium and ruthenium complexes with chiral phosphine ligands have been successfully applied to the asymmetric reduction of α,β-unsaturated aldehydes and related substrates [19]. While direct application to 2,3-dimethylbutanal may be limited due to substrate structural requirements, these methodologies provide important precedents for catalyst design [19].

| Catalyst Type | Loading (mol%) | Temperature | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| Chiral oxazaborolidine | 10-20 | -20 to 0°C | 85-95 | 75-90 |

| Chiral phosphoric acid | 5-10 | -10 to 10°C | 80-92 | 70-85 |

| Chiral imidazolidinone | 20-30 | -40 to -20°C | 88-96 | 65-80 |

| Chiral ruthenium complex | 1-5 | 25 to 50°C | 90-98 | 80-95 |

Chiral Resolution Techniques

Chiral resolution represents a classical approach for obtaining enantiopure 2,3-dimethylbutan-1-ol from racemic mixtures, employing either kinetic resolution or thermodynamic separation methods [18]. These techniques have regained importance due to advances in catalyst development and process intensification that improve overall efficiency and reduce costs [18].

Kinetic resolution employs differential reaction rates between enantiomers in the presence of a chiral catalyst or reagent [18]. For 2,3-dimethylbutan-1-ol, enzymatic kinetic resolution using lipases represents the most developed approach, with Candida antarctica lipase B demonstrating excellent enantioselectivity in acylation reactions [24]. The enzyme selectively acylates one enantiomer of the racemic alcohol, allowing separation of the unreacted enantiomer from the acylated product [24].

The enzymatic resolution process typically employs vinyl acetate as the acyl donor in organic solvents such as toluene or hexane [24]. Reaction conditions are optimized to maintain enzyme activity while achieving high enantioselectivity, with temperatures of 25-40°C and reaction times of 12-48 hours being typical [24]. The theoretical maximum yield for kinetic resolution is 50% for each enantiomer, though practical yields of 45-48% are more commonly achieved .

Thermodynamic resolution through diastereomeric salt formation offers an alternative approach for larger-scale applications [18]. This methodology involves conversion of the racemic alcohol to a derivative containing a carboxylic acid function, followed by salt formation with a chiral amine resolving agent [18]. Common resolving agents include α-methylbenzylamine and brucine, which form diastereomeric salts with different crystallization properties [18].

The resolution process involves dissolving the racemic acid derivative and chiral amine in a suitable solvent, followed by controlled crystallization to precipitate the less soluble diastereomeric salt [18]. Multiple recrystallizations may be required to achieve high optical purity, with typical processes yielding 85-95% enantiomeric excess after 2-3 crystallization cycles [18]. The resolving agent can be recovered and recycled, making this approach economically attractive for large-scale applications [18].

Chromatographic resolution using chiral stationary phases provides a direct separation method that has become increasingly important with advances in preparative high-performance liquid chromatography [25]. Chiral stationary phases based on cellulose or amylose derivatives demonstrate excellent selectivity for many classes of alcohols, including branched primary alcohols such as 2,3-dimethylbutan-1-ol [25].

The chromatographic separation employs mobile phases consisting of hexane with alcohol modifiers such as ethanol or isopropanol [25]. Optimization of mobile phase composition, flow rate, and temperature allows fine-tuning of separation efficiency and resolution [25]. While limited to smaller scales due to throughput constraints, chromatographic resolution provides high-purity products with enantiomeric excesses exceeding 99% [25].

Simulated moving bed chromatography represents an advanced technique that enables continuous separation of enantiomers with higher productivity than conventional batch chromatography [25]. This technology has been successfully applied to pharmaceutical intermediates and could potentially be adapted for 2,3-dimethylbutan-1-ol separation at larger scales [25].

Enzymatic Approaches

Enzymatic synthesis and resolution of 2,3-dimethylbutan-1-ol leverage the inherent selectivity and mild operating conditions of biocatalysts to achieve high enantioselectivity under environmentally benign conditions [24]. Lipases represent the most extensively studied enzyme class for alcohol transformations, demonstrating broad substrate scope and excellent operational stability [24].

Candida antarctica lipase B emerges as the preferred biocatalyst for 2,3-dimethylbutan-1-ol transformations due to its high enantioselectivity and robust operational characteristics [24]. The enzyme demonstrates optimal activity at pH 7-9 and temperatures of 30-40°C, conditions that are compatible with most organic substrates and solvents [24]. The enzyme structure contains a catalytic triad consisting of serine, histidine, and aspartic acid residues that facilitate the acylation and deacylation steps of the catalytic cycle [24].

Enzymatic kinetic resolution of racemic 2,3-dimethylbutan-1-ol employs selective acylation with activated acyl donors such as vinyl acetate or isopropenyl acetate [24]. The reaction mechanism involves nucleophilic attack by the enzyme serine residue on the acyl donor to form a covalent acyl-enzyme intermediate, followed by alcoholysis with the preferred enantiomer of the substrate alcohol [24]. The high enantioselectivity arises from differential binding interactions between the enzyme active site and the two enantiomers of the substrate [24].

Optimal reaction conditions for enzymatic resolution involve substrate concentrations of 0.1-0.5 M in hydrophobic organic solvents such as toluene or hexane [24]. The use of organic solvents maintains enzyme stability while preventing hydrolysis of the acyl donor by trace water [24]. Reaction temperatures of 35-45°C provide optimal balance between reaction rate and enzyme stability, with typical reaction times of 8-24 hours required for complete conversion [24].

The enzymatic process achieves enantiomeric ratios (E values) exceeding 100 for 2,3-dimethylbutan-1-ol, indicating excellent discrimination between enantiomers [24]. At 50% conversion, both the unreacted alcohol and the acetate ester product can be obtained with enantiomeric excesses exceeding 95% [24]. The ester product can be hydrolyzed under mild basic conditions to provide the complementary enantiomer of the alcohol [24].

Immobilized enzyme preparations offer advantages for industrial applications through improved operational stability and simplified product separation [24]. Commercial preparations of immobilized Candida antarctica lipase B on various supports demonstrate maintained activity and selectivity while enabling easy recovery and reuse [24]. These immobilized preparations can be employed in continuous flow reactors for larger-scale production [24].

Alternative enzymatic approaches include direct asymmetric reduction of carbonyl precursors using alcohol dehydrogenases or related oxidoreductases . These enzymes require cofactor regeneration systems, typically based on glucose dehydrogenase or formate dehydrogenase, to maintain the reduced nicotinamide cofactor required for the reduction reaction . While potentially offering higher atom economy than resolution approaches, the complexity of cofactor regeneration systems has limited practical applications .

Recent developments in protein engineering and directed evolution have enabled the development of enzymes with improved properties for specific synthetic applications . These approaches involve iterative cycles of mutagenesis and screening to identify enzyme variants with enhanced activity, selectivity, or stability . Such methodologies could potentially be applied to develop optimized biocatalysts for 2,3-dimethylbutan-1-ol synthesis .

| Enzyme System | Substrate | Product ee (%) | Conversion (%) | Operating Conditions |

|---|---|---|---|---|

| CAL-B lipase | Racemic alcohol | >95 | 45-50 | 35°C, pH 8, toluene |

| Alcohol dehydrogenase | Ketone | 90-98 | 80-95 | 30°C, pH 7, buffer |

| Esterase | Racemic acetate | >90 | 40-48 | 25°C, pH 8, aqueous |

| Transaminase | Ketone | 95-99 | 85-95 | 37°C, pH 8, buffer |

XLogP3

Other CAS

54206-54-1

79956-98-2

19550-30-2